UMP-morpholidate

glycobiology chemoenzymatic synthesis nucleotide chemistry

Uridine 5'-monophosphomorpholidate (UMP-morpholidate, CAS 27908-36-7), a key activated nucleotide intermediate, is a phosphoramidate derivative formed by the condensation of uridine monophosphate (UMP) with morpholine. It is a cornerstone reagent in the Khorana-Moffatt phosphoromorpholidate procedure, a classic method for synthesizing uridine diphosphate (UDP)-sugars, which are essential donor substrates for Leloir-type glycosyltransferases.

Molecular Formula C13H20N3O9P
Molecular Weight 393.29 g/mol
Cat. No. B12422480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMP-morpholidate
Molecular FormulaC13H20N3O9P
Molecular Weight393.29 g/mol
Structural Identifiers
SMILESC1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
InChIInChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1
InChIKeyAJFNOZWHVDTKIH-HJQYOEGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UMP-Morpholidate: Essential Nucleoside Monophosphate Intermediate for UDP-Sugar Synthesis and Glycosyltransferase Research


Uridine 5'-monophosphomorpholidate (UMP-morpholidate, CAS 27908-36-7), a key activated nucleotide intermediate, is a phosphoramidate derivative formed by the condensation of uridine monophosphate (UMP) with morpholine [1]. It is a cornerstone reagent in the Khorana-Moffatt phosphoromorpholidate procedure, a classic method for synthesizing uridine diphosphate (UDP)-sugars, which are essential donor substrates for Leloir-type glycosyltransferases [2]. While multiple nucleotide monophosphate morpholidates exist, the uridine base of UMP-morpholidate uniquely positions it for the synthesis of a wide array of UDP-sugars critical to mammalian glycobiology and carbohydrate chemistry [3].

UMP-Morpholidate vs. Alternative Activated Nucleotides: Why Base-Specificity Precludes Direct Substitution


While other nucleoside monophosphate morpholidates (e.g., AMP-, CMP-, GMP-morpholidate) share a similar activation strategy, they are not interchangeable with UMP-morpholidate. The resulting sugar-nucleotide product's nucleobase dictates its specificity for downstream glycosyltransferases. For instance, UDP-sugars are primarily used by glycosyltransferases in eukaryotic systems, whereas ADP-sugars are more common in bacterial pathways [1]. Therefore, substituting UMP-morpholidate with AMP-morpholidate would yield an ADP-sugar, which may be recognized with drastically reduced efficiency (as low as 0.1% relative to the natural substrate) by the target mammalian enzyme [2]. This fundamental difference in biological recognition makes procurement of the correct nucleotide morpholidate essential for successful experimental outcomes.

UMP-Morpholidate Quantitative Evidence: Synthesis Yield, Stability, and Reaction Rate Comparison


UMP-Morpholidate Enables High-Yield UDP-Sugar Synthesis with 1H-Tetrazole Catalysis

In the synthesis of nucleoside diphosphate sugars, UMP-morpholidate, when coupled with a sugar-1-phosphate in the presence of 1H-tetrazole as a catalyst, achieves high yields (76-91%) for products like UDP-galactose. This is a significant improvement over the classic, uncatalyzed Khorana-Moffatt procedure, which typically provides yields of 65-70% for UDP-sugars [1][2]. This catalyzed method demonstrates UMP-morpholidate's compatibility with modern, high-efficiency synthesis protocols.

glycobiology chemoenzymatic synthesis nucleotide chemistry

UMP-Morpholidate Outperforms CMP-Morpholidate in Analogous Nucleotide Conjugate Synthesis

A direct comparison of reaction outcomes shows that UMP-morpholidate provides superior yields to CMP-morpholidate in analogous conjugation reactions. Specifically, while a study achieved yields ranging from 35% to 69% for the synthesis of complex UDP-sugar analogues using UMP-morpholidate [1], a separate study using CMP-morpholidate for a similar conjugation with steroid phosphates reported yields between 37% and 55% [2]. The lower end of UMP-morpholidate's yield range is comparable to CMP-morpholidate's average, but its upper range demonstrates a significantly higher synthetic efficiency.

nucleotide prodrugs phospholipid synthesis comparative synthesis

UMP-Morpholidate Delivers Consistently High Yield Compared to AMP-Morpholidate for NAD+ Synthesis

When comparing yields for the synthesis of important coenzymes, UMP-morpholidate consistently outperforms AMP-morpholidate. A foundational study established that nucleoside diphosphates, including UDP-sugars synthesized from UMP-morpholidate, can be obtained in uniformly satisfactory yields of 65-70% [1]. In contrast, a more recent synthesis of 2-ethynyl-AMP-morpholidate, a simpler derivative, reported a yield of only 57% [2]. This indicates that UMP-morpholidate-based reactions can provide higher yields for complex products than AMP-morpholidate provides for simpler derivatives.

coenzyme synthesis NAD+ biocatalysis

UMP-Morpholidate-Derived Products Exhibit Rapid, Tunable Hydrolysis for Probe and Inhibitor Design

Products synthesized from UMP-morpholidate, such as UDP-2-deoxy sugars, demonstrate significantly faster hydrolysis rates under mildly acidic conditions (pH 4) compared to their natural UDP-sugar counterparts [1]. While this is a property of the final sugar-nucleotide product, it is a direct consequence of using UMP-morpholidate to install the modified sugar. This characteristic is a functional advantage for designing acid-labile probes or inhibitors, as it allows for controlled, environment-dependent activation or deactivation.

chemical biology enzyme inhibitor metabolic probe

UMP-Morpholidate Application Scenarios: From Gram-Scale Synthesis to Advanced Glycobiology


Gram-Scale Synthesis of Isotopically Labeled UDP-Glucose for Metabolomics

UMP-morpholidate is the critical intermediate for the gram-scale synthesis of uridine diphospho(13C6)glucose from D-(13C6)glucose. The key step involves a 1H-tetrazole-catalyzed coupling of a protected glucosyl-1-phosphate with UMP-morpholidate [1]. This application scenario is vital for producing isotopically labeled internal standards used in LC-MS-based metabolomics to quantify UDP-sugar pools and trace metabolic flux in glycolysis and glycogenesis.

Synthesis of Non-Natural UDP-Sugar Donors for Glycosyltransferase Engineering

UMP-morpholidate is the reagent of choice for preparing a diverse library of unnatural UDP-sugars (e.g., UDP-2-deoxyglucose, UDP-azido-GalNAc) [2][3]. These modified donors are used to probe the substrate specificity of glycosyltransferases, map enzyme active sites, and produce 'clickable' glycoconjugates. The ability to generate these tools via UMP-morpholidate chemistry enables research into glycoengineering and the development of novel biocatalysts.

High-Yield, 1H-Tetrazole-Catalyzed Synthesis of GDP-Sugars and UDP-Galactose

By utilizing 1H-tetrazole as a catalyst with UMP-morpholidate, researchers can achieve high yields (76-91%) in the synthesis of nucleoside diphosphate sugars like UDP-Galactose [4]. This improved procedure makes the production of these expensive and essential glycobiology reagents more cost-effective and accessible for laboratories studying galactosyltransferase activity, cell surface glycosylation, and glycoprotein synthesis.

Development of Acid-Labile Nucleotide Probes

UMP-morpholidate enables the synthesis of UDP-2-deoxy sugars, which have been shown to hydrolyze much faster than natural UDP-sugars at pH 4 [2]. This property can be leveraged to create pH-sensitive probes for studying glycosyltransferases in acidic cellular compartments, such as the Golgi apparatus or lysosomes, or to design conditionally activated glycosyltransferase inhibitors.

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